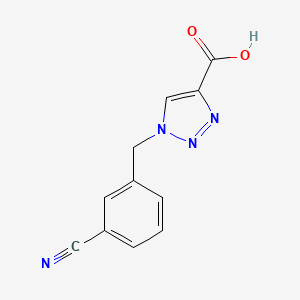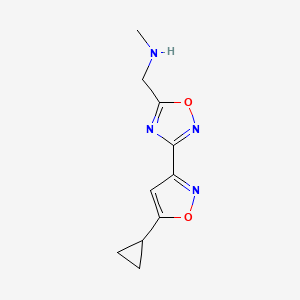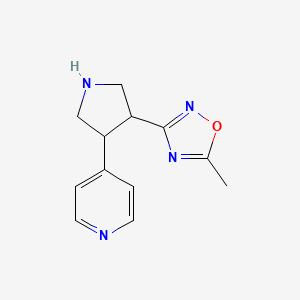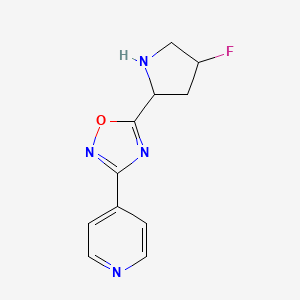
1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound is a derivative of cyanobenzyl and triazole. Cyanobenzyl compounds are known to be used in various chemical reactions due to their reactivity . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they are known for their use in various fields such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” are not available, cyanobenzyl compounds have been synthesized from (NHC)PdBr2(pyridine) complexes and 2-aminopyridine . Additionally, coordination polymers have been synthesized through the self-assembly of 1,1’-bis(3-cyanobenzyl)-[4,4’-bipyridine]-1,1’-diium (H2bcbpy·2Cl) and pyromellitic acid (H4BTC) .Chemical Reactions Analysis
Cyanobenzyl compounds have been used in the synthesis of Pd-based complexes . They have also been used in the formation of coordination polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For cyanobenzyl compounds, properties such as density, boiling point, and critical temperature have been evaluated .Aplicaciones Científicas De Investigación
Supramolecular Coordination Polymer
This compound has been used in the synthesis of a novel multifunctional and multichromic organic supramolecular coordination polymer . This polymer shows photochromic behavior due to electron-transfer progress within 1s, because of the viologen radical formation .
Sensing Applications
The supramolecular coordination polymer synthesized using this compound can detect five different kinds of organic amines and display different color changes . This makes it a potential candidate for sensing applications.
Cancer Research
The supramolecular coordination polymer has also been studied for its ability to induce apoptosis of cervical cancer cells . This suggests potential applications in cancer research and treatment.
Synthesis of Pd-based Complexes
This compound has been used in the synthesis of Pd-based complexes bearing both 2-aminopyridine and N-heterocyclic carbene (NHC) ligands . The NHC ligand in these Pd-based complexes contains the 3-cyanobenzyl group .
Enzyme Inhibition
The Pd-based complexes synthesized using this compound have been tested for their inhibitor effects on some metabolic enzymes such as carbonic anhydrase and xanthine oxidase enzymes . The IC50 range for hCA I, hCA II, and XO were determined as 0.325–0.707, 0.238–0.636, and 0.576–1.693 μM, respectively . This suggests potential applications in the development of enzyme inhibitors.
Molecular Docking Studies
These Pd-based complexes have also been used in molecular docking studies to determine the binding mode of synthesized inhibitors . This could be useful in the development of effective medicine for XO .
Mecanismo De Acción
Cyanobenzyl group
The cyanobenzyl group in the compound is a common moiety in medicinal chemistry. It’s known that reactions at the benzylic position can be resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .
Safety and Hazards
Propiedades
IUPAC Name |
1-[(3-cyanophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-2-1-3-9(4-8)6-15-7-10(11(16)17)13-14-15/h1-4,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGOATWMZOACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)


![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)
![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)
![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)
![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)

